2-Amino-2-(3-fluorophenyl)acetonitrile chemical properties
2-Amino-2-(3-fluorophenyl)acetonitrile chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-2-(3-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on 2-Amino-2-(3-fluorophenyl)acetonitrile. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the quantitative data presented is for isomeric or closely related compounds and should be used for reference with caution.
Introduction
2-Amino-2-(3-fluorophenyl)acetonitrile is a fluorinated aminonitrile compound. The introduction of a fluorine atom onto the phenyl ring can significantly alter the physicochemical and metabolic properties of the molecule, making it a compound of interest in medicinal chemistry and drug discovery. This guide provides a consolidated overview of its chemical properties, synthesis, and available data, while also highlighting the current gaps in knowledge.
Chemical and Physical Properties
Detailed experimental data for 2-Amino-2-(3-fluorophenyl)acetonitrile is scarce. The following tables summarize the available information for the target compound and provide data for related isomers and precursors for comparative purposes.
Table 1: Core Properties of 2-Amino-2-(3-fluorophenyl)acetonitrile
| Property | Value | Source |
| CAS Number | 118880-96-9 | [1][2][3] |
| Molecular Formula | C₈H₇FN₂ | [2][4] |
| Molecular Weight | 150.15 g/mol | [2][4] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(C#N)N | N/A |
| InChI Key | N/A | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
Table 2: Comparative Properties of Related Compounds
| Property | 2-Amino-2-(4-fluorophenyl)acetonitrile | 2-[(3-Fluorophenyl)amino]acetonitrile | 2-(3-Fluorophenyl)acetonitrile |
| CAS Number | 129592-99-0 | 64204-53-1 | 501-00-8 |
| Molecular Formula | C₈H₈BrNO₂ (Note: Likely an error in the source) | C₈H₇FN₂ | C₈H₆FN |
| Molecular Weight | 230.059 g/mol (Note: Likely an error in the source) | 150.15 g/mol | 135.138 g/mol |
| Melting Point | 273-274 °C | Not Reported | Not Reported |
| Boiling Point | 363.2 °C at 760 mmHg | Not Reported | 226.8 °C at 760 mmHg |
| Density | 1.673 g/cm³ | Not Reported | 1.1 g/cm³ |
| Flash Point | 173.5 °C | Not Reported | 83.1 °C |
| Source | [1] | [4] | [5] |
Synthesis and Purification
Experimental Protocols
Generalized Strecker Synthesis Protocol (Proposed):
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Imine Formation: 3-Fluorobenzaldehyde is reacted with ammonia or an ammonia source (e.g., ammonium chloride) to form the corresponding imine in situ. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.
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Cyanation: A cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.
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Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A flow synthesis approach has also been mentioned for 2-Amino-2-(3-fluorophenyl)acetonitrile, involving the reaction of (3-fluorophenyl)methanamine with TMSCN in the presence of TBAF and TPP in THF within a photoreactor at -50 °C, followed by flash chromatography.[6]
Reactivity and Stability
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Stability: Aminonitriles can be unstable, particularly in the presence of strong acids or bases, which can lead to hydrolysis of the nitrile group to a carboxylic acid or an amide. The presence of both a nucleophilic amino group and an electrophilic nitrile group can potentially lead to self-reaction or decomposition under certain conditions.
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Reactivity: The primary amino group can undergo typical amine reactions such as acylation, alkylation, and salt formation. The nitrile group can be hydrolyzed, reduced to an amine, or reacted with organometallic reagents.
Spectral Data
No specific experimental spectral data (NMR, IR, MS) for 2-Amino-2-(3-fluorophenyl)acetonitrile has been found in the searched literature. Researchers are advised to obtain analytical data upon synthesis or acquisition of this compound.
Biological Activity and Signaling Pathways
There is currently no information available in the reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for 2-Amino-2-(3-fluorophenyl)acetonitrile.
Visualizations
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an α-aminonitrile, which would be applicable to 2-Amino-2-(3-fluorophenyl)acetonitrile via a Strecker-type reaction.
Caption: Generalized workflow for the synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile.
Conclusion
2-Amino-2-(3-fluorophenyl)acetonitrile is a compound with potential applications in chemical and pharmaceutical research. However, there is a significant lack of publicly available, experimentally determined data regarding its specific chemical properties, detailed synthesis protocols, spectral data, and biological activity. The information provided in this guide is based on available data for related compounds and general chemical principles. It is imperative for researchers working with this compound to perform their own characterization and validation.
References
- 1. 2-Amino-2-(4'-fluorophenyl)acetonitrile | CAS#:129592-99-0 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-[(3-Fluorophenyl)amino]acetonitrile | 64204-53-1 | PCA20453 [biosynth.com]
- 5. 2-(3-Fluorophenyl)acetonitrile | CAS#:501-00-8 | Chemsrc [chemsrc.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
